![molecular formula C19H28ClNO5 B5113913 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5113913.png)
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate, also known as JDTic, is a selective antagonist for the kappa-opioid receptor. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate has been the subject of numerous scientific studies, primarily focused on its potential use in the treatment of drug addiction and depression. It has been shown to reduce the rewarding effects of drugs such as cocaine and morphine, and to decrease symptoms of depression in animal models. 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate has also been studied for its potential use in the treatment of pain, anxiety, and other psychiatric disorders.
Wirkmechanismus
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate acts as a selective antagonist for the kappa-opioid receptor, which is involved in the regulation of pain, stress, and mood. By blocking the activity of this receptor, 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate can reduce the rewarding effects of drugs and decrease symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain, decreasing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, and modulating the release of stress hormones such as corticotropin-releasing factor (CRF). These effects are thought to contribute to 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate's ability to reduce drug-seeking behavior and alleviate symptoms of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate is its selectivity for the kappa-opioid receptor, which allows for more targeted research on the role of this receptor in various physiological and behavioral processes. However, one limitation of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate is its relatively low potency, which can make it difficult to achieve consistent results in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate, including further studies on its use in the treatment of drug addiction and depression, as well as investigations into its potential use in the treatment of pain, anxiety, and other psychiatric disorders. Additionally, research could focus on developing more potent versions of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate or exploring its use in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate is synthesized through a multi-step process that involves the reaction of piperidine with 2-chloro-6-methylphenol, followed by the addition of butyl bromide and sodium hydride. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate.
Eigenschaften
IUPAC Name |
1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-14-8-11-19(12-9-14)10-3-4-13-20-17-15(2)6-5-7-16(17)18;3-1(4)2(5)6/h5-7,14H,3-4,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCZUFWIAJZTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=CC=C2Cl)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-6-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.